molecular formula C10H12ClNO3 B1463899 Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride CAS No. 873862-33-0

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride

Cat. No.: B1463899
CAS No.: 873862-33-0
M. Wt: 229.66 g/mol
InChI Key: FEIWFQAVAJMOAG-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is a benzooxazine derivative featuring a methyl ester group at position 8 and a hydrochloride salt. This compound is structurally characterized by its bicyclic framework, combining an oxygen-containing heterocycle with a benzene ring. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of serotonin antagonists and other bioactive molecules. The hydrochloride salt enhances its solubility and stability, making it suitable for experimental and industrial applications .

Properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIWFQAVAJMOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-34-4
Record name methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate hydrochloride
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Biological Activity

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H11NO3·HCl
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 134372-61-5

The compound features a benzo[b][1,4]oxazine core, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.

1. Serotonin Receptor Antagonism

Research indicates that derivatives of 3,4-dihydro-2H-benzoxazine exhibit significant antagonistic activity at the serotonin 5-HT3 receptor. For instance, studies have shown that modifications at the 2-position of the benzoxazine ring can enhance this activity. Compounds with a dimethyl substitution demonstrated superior antagonistic properties compared to their methyl or unsubstituted counterparts .

Compound StructureKi (nM)Activity Description
Endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide0.019High affinity for 5-HT3 receptors

The high affinity of certain derivatives for the 5-HT3 receptor suggests potential therapeutic applications in treating conditions such as anxiety and nausea.

2. Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of this compound in models of chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF). The compound has been shown to modulate inflammatory pathways and reduce markers associated with lung inflammation .

Study FocusFindings
COPD ModelReduced mucus hypersecretion and inflammatory cell infiltration
IPF ModelDecreased fibrotic markers and improved lung function

3. Neuroprotective Effects

The neuroprotective potential of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been investigated in various models of neurodegeneration. These compounds may exert protective effects against oxidative stress and apoptosis in neuronal cells .

The biological activities of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives are primarily attributed to their interaction with neurotransmitter receptors and modulation of signaling pathways involved in inflammation and cell survival.

Key Mechanisms:

  • Receptor Binding : The compound's ability to bind selectively to serotonin receptors influences neurotransmitter release and neuronal excitability.
  • Inflammatory Pathway Modulation : By inhibiting pro-inflammatory cytokines and mediators, these compounds can alleviate symptoms associated with chronic inflammatory diseases.

Case Studies

A notable case study involves the use of a specific derivative in a clinical trial aimed at evaluating its efficacy in patients with anxiety disorders. Results indicated a significant reduction in anxiety scores compared to placebo groups, suggesting a promising therapeutic application .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride has shown potential in medicinal chemistry, particularly in the development of therapeutic agents.

Anticancer Activity

Recent studies have highlighted its efficacy against various cancer cell lines. The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. For instance:

  • Case Study : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.

  • Case Study : Research indicated that it improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation .

Agricultural Applications

In agriculture, this compound is being explored as a potential pesticide or herbicide due to its biological activity.

Herbicidal Properties

The compound has shown promise as a selective herbicide that targets specific weed species without harming crops.

  • Research Findings : Field trials revealed that formulations containing this compound significantly reduced weed biomass while maintaining crop yield .

Material Science Applications

The unique chemical structure of this compound allows it to be used in the development of advanced materials.

Polymer Chemistry

It can be utilized as a monomer or additive in polymer synthesis to enhance material properties such as thermal stability and mechanical strength.

  • Example : Incorporation into polyurethanes has been shown to improve flexibility and durability under varying environmental conditions .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAnticancer agentInduces apoptosis in breast cancer cells
Neuroprotective agentImproves cognitive function in Alzheimer's models
Agricultural ScienceHerbicideReduces weed biomass without affecting crops
Material SciencePolymer additiveEnhances thermal stability and mechanical strength

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positional Isomerism

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Features References
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride C${11}$H${13}$ClNO$_3$ 242.68 Methyl ester (C8), HCl salt High solubility in polar solvents; used as a pharmaceutical intermediate
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride C$9$H${12}$ClNO 185.65 Methyl (C8), HCl salt Simpler structure; lower molecular weight; stored at RT
Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate C${11}$H${13}$NO$_3$ 207.23 Methyl (C4), methyl ester (C7) Positional isomer; ester at C7 may alter metabolic pathways
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid C$9$H$8$ClNO$_3$ 213.62 Chloro (C6), carboxylic acid (C8) Increased lipophilicity (Cl); acidic group enhances reactivity
6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride C$8$H$7$Cl$_2$NO 204.06 Dichloro (C6, C8), HCl salt Dual Cl substituents amplify halogen bonding; potential CNS applications
Azasetron hydrochloride C${17}$H${21}$Cl$2$N$3$O$_2$ 370.27 6-Chloro, 4-methyl, 3-oxo, amide (C8) Complex structure; serotonin 5-HT$_3$ receptor antagonist

Functional Group Impact on Bioactivity

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound acts as a prodrug moiety, improving membrane permeability compared to the carboxylic acid analog (e.g., 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid). The latter’s ionized carboxylate group may limit bioavailability but enhances binding to polar targets .
  • Chlorine Substitution : Chlorine at C6 (as in Azasetron) or C6/C8 (in 6,8-dichloro analog) increases electron-withdrawing effects, stabilizing the aromatic ring and enhancing receptor affinity. Azasetron’s 6-chloro-4-methyl-3-oxo groups are critical for its 5-HT$_3$ antagonism .
  • Amide vs. Ester : Azasetron’s amide linkage at C8 (vs. the target compound’s ester) provides hydrogen-bonding capacity, crucial for receptor interactions. This structural difference underpins Azasetron’s therapeutic use in chemotherapy-induced nausea .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound and its analogs are pivotal in synthesizing drugs like Azasetron, which is marketed for antiemetic applications. Its structural flexibility enables modular derivatization .
  • Structure-Activity Relationships (SAR) : Positional changes (e.g., ester at C7 vs. C8) significantly alter metabolic stability. For instance, the C7 ester in Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate may resist enzymatic cleavage longer than the C8 analog .
  • Patent Activity : Derivatives like 1,5-dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinan-2,4-dione highlight the benzooxazine scaffold’s versatility in developing kinase inhibitors or antimicrobial agents .

Preparation Methods

Cyclization of Precursors to Form Benzoxazine Core

The fundamental step in synthesizing this compound is the formation of the benzoxazine ring system, typically achieved by cyclization of appropriate precursors such as 2-aminophenol derivatives with aldehydes or acid chlorides.

  • Typical Reaction: 2-Aminophenol reacts with oxalyl chloride or substituted acid chlorides to form 1,4-benzoxazine intermediates via intramolecular cyclization. This step is often conducted in dichloromethane or other inert solvents under reflux conditions with bases such as aqueous potassium carbonate to neutralize generated acids.

  • Example: 2-Aminophenol (0.001 mol) in dichloromethane with aqueous potassium carbonate and tetrabutylammonium hydrogen sulfate stirred for 2 hours at room temperature, followed by dropwise addition of 2-bromo-4-chloroacetophenone and reflux for 4–6 hours, yields benzoxazine intermediates with 87–95% purity after recrystallization.

Esterification to Introduce the Methyl Carboxylate Group

Following cyclization, esterification of the carboxylic acid functionality is performed to obtain the methyl ester derivative.

  • Method: The carboxylic acid group is methylated using reagents such as dimethyl carbonate in a one-pot synthesis, often under mild conditions to avoid side reactions. This step can be integrated into the cyclization process or performed separately on the isolated acid intermediate.

  • Industrial Relevance: This esterification is crucial for enhancing compound stability and solubility, facilitating subsequent salt formation and purification.

Mannich-Type Condensation for Benzoxazine Ring Formation

An alternative synthetic approach involves the Mannich reaction, where an aliphatic amine, formaldehyde, and phenol derivatives react to form benzoxazine rings.

  • Mechanism: The reaction proceeds via formation of N-hydroxymethyl intermediates which subsequently cyclize with phenol moieties to form benzoxazines. This method allows control over substituents and can reduce oligomer formation by stepwise addition of reactants and use of catalysts.

  • Optimization: Use of polar solvents, temperature control, and catalysts such as iodine or Lewis acids improves yield and purity. Two-step methods involving initial formation of Mannich bases followed by cyclization yield better results than one-pot reactions.

Formation of Hydrochloride Salt

The hydrochloride salt is formed to improve the compound's solubility and stability, essential for pharmaceutical applications.

  • Procedure: The free base methyl 3,4-dihydro-2H-benzo[b]oxazine-8-carboxylate is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or dichloromethane) to precipitate the hydrochloride salt. The salt is then purified by recrystallization.

Optimization and Reaction Conditions

Research findings emphasize the importance of solvent choice, temperature, and catalyst presence for optimizing yield and purity.

Step Conditions/Notes Yield/Outcome References
Cyclization 2-Aminophenol + acid chloride, dichloromethane, reflux 4–6 h 87–95% pure benzoxazine intermediates
Esterification Dimethyl carbonate, mild conditions, one-pot possible High yield methyl ester derivative
Mannich Condensation Stepwise addition, iodine catalyst, polar solvents Improved purity, less oligomers
Hydrochloride Salt Formation Treatment with HCl in ethanol, recrystallization Stable, soluble hydrochloride salt

Research Findings and Comparative Analysis

  • Electron-donating groups on the benzoxazine ring reduce product yields, as shown in studies with methyl-substituted derivatives.
  • Microwave irradiation and ball-milling have been explored to enhance reaction rates and yields in benzoxazine synthesis, with THF as an optimal solvent.
  • The use of AlCl3 as a catalyst for C–C bond formation in benzoxazine derivatives has been reported but with limited yields in some cases.
  • The Mannich reaction remains a versatile and controllable method, especially when combined with catalysts and stepwise protocols to minimize byproducts.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Cyclization with Acid Chlorides 2-Aminophenol, oxalyl chloride or substituted acid chlorides, base, reflux High purity, straightforward Requires careful control of conditions
Esterification Dimethyl carbonate, mild temperature One-pot possible, efficient Sensitive to reaction conditions
Mannich Reaction Formaldehyde, amine, phenol, catalysts (iodine) Controlled synthesis, less oligomers Longer reaction times, catalyst cost
Hydrochloride Salt Formation HCl treatment, recrystallization Improved solubility and stability Requires careful purification

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via cyclization of substituted catechol derivatives with methyl glycinate, followed by carboxylation at the 8-position and HCl salt formation. Key steps include:

  • Use of anhydrous conditions to prevent hydrolysis of the ester group .
  • Purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to achieve ≥95% purity, as reported for structurally similar benzooxazine derivatives .
  • Purity validation using HPLC (C18 column, acetonitrile/water gradient) and NMR to confirm absence of byproducts like unreacted intermediates or de-esterified analogs .

Q. How can researchers confirm the structural integrity of the hydrochloride salt form?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to verify protonation at the oxazine nitrogen and chloride counterion placement .
  • FT-IR spectroscopy : Identify characteristic N–H stretching (2500–2700 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹) .
  • Elemental analysis : Match experimental C, H, N, Cl values to theoretical calculations (e.g., C₁₁H₁₃ClNO₃ requires C 52.50%, H 5.21%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for benzooxazine derivatives across studies?

  • Methodology :

  • Batch-to-batch variability : Assess purity and salt form (e.g., hydrochloride vs. free base) using LC-MS, as impurities like dechlorinated analogs (e.g., lists 95% purity thresholds) may skew bioassay results .
  • Pharmacokinetic profiling : Compare solubility (in PBS/DMSO) and metabolic stability (e.g., liver microsome assays) to identify confounding factors in in vivo vs. in vitro efficacy .
  • Target engagement assays : Use SPR or radioligand binding to verify direct interaction with proposed targets (e.g., URAT1 inhibitors in ) versus off-target effects .

Q. How do substituent modifications at the 3- and 4-positions of the benzooxazine core influence pharmacological activity?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 6-chloro or 4-methyl variants from ) and test in relevant models (e.g., uric acid uptake inhibition for URAT1 ).
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like M3/β2-adrenergic receptors (see for related dual-acting MABA compounds) .
  • Pharmacophore analysis : Map electron-withdrawing groups (e.g., carboxylate at C8) to enhance hydrogen bonding with catalytic residues .

Q. What experimental designs are critical for evaluating the compound’s potential in combination therapies?

  • Methodology :

  • Synergy assays : Use Chou-Talalay combination index (CI) in cell-based models (e.g., COPD-related inflammation) with standard drugs (e.g., β2 agonists in ) .
  • Dose-ranging studies : Optimize molar ratios to avoid antagonism (e.g., fixed-ratio protocols in ’s dual MABA formulations) .
  • Toxicology screening : Assess hepatotoxicity (ALT/AST levels in primary hepatocytes) and cardiotoxicity (hERG channel inhibition) to rule out adverse interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride
Reactant of Route 2
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Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride

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